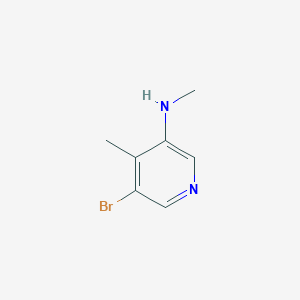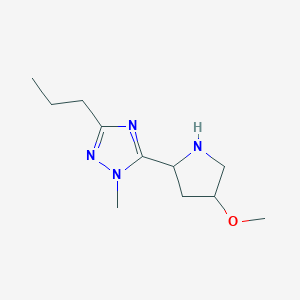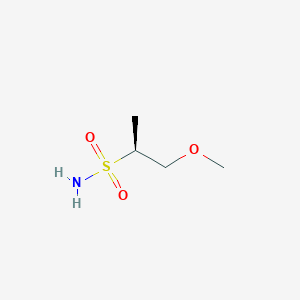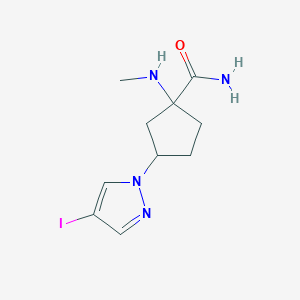![molecular formula C13H11NO B13478358 2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile typically involves the reaction of 7-(Hydroxymethyl)naphthalene with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid, while reduction of the nitrile group yields an amine.
Scientific Research Applications
2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)acetonitrile
- 2-(Naphthalen-2-yl)acetonitrile
Uniqueness
2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-[7-(hydroxymethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-6-5-10-1-3-12-4-2-11(9-15)8-13(12)7-10/h1-4,7-8,15H,5,9H2 |
InChI Key |
LSVCIIPHWKVQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)CO)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-(iodomethyl)-3-(2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13478282.png)



![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)



![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)


